molecular formula C13H14N2 B12352905 1H-Pyrazole, 3-(1-naphthalenyl)-

1H-Pyrazole, 3-(1-naphthalenyl)-

Cat. No.: B12352905
M. Wt: 198.26 g/mol
InChI Key: JWFNSFKZDMNKQU-UHFFFAOYSA-N
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Description

3-(1-naphthyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthyl group

Preparation Methods

The synthesis of 3-(1-naphthyl)-1H-pyrazole typically involves the reaction of 1-naphthylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the pyrazole ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography may be employed for purification .

Chemical Reactions Analysis

3-(1-naphthyl)-1H-pyrazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

3-(1-naphthyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-naphthyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(1-naphthyl)-1H-pyrazole include:

    1-naphthylhydrazine: A precursor in the synthesis of 3-(1-naphthyl)-1H-pyrazole.

    1-naphthylamine: Shares the naphthyl group but lacks the pyrazole ring.

    1-naphthol: Contains a hydroxyl group instead of the pyrazole ring.

The uniqueness of 3-(1-naphthyl)-1H-pyrazole lies in its combination of the naphthyl group and the pyrazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-naphthalen-1-ylpyrazolidine

InChI

InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-7,13-15H,8-9H2

InChI Key

JWFNSFKZDMNKQU-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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